Bienvenue dans la boutique en ligne BenchChem!

Oleamide

Cannabinoid Receptor Pharmacology Endocannabinoid System G-Protein Coupled Receptor (GPCR) Signaling

Oleamide (cis-9-octadecenamide) is the only validated full CB1 agonist (EC50=1.64μM, 188±9% efficacy vs basal) with confirmed stereospecificity—the trans isomer (elaidamide) is completely inactive at CB1, providing a critical negative control. For gap junction inhibition, SAR data prove strict dependence on cis-9,10 geometry; no other fatty acid amide matches its potency. As a weak PPARγ ligand (IC50=38μM), it enables physiological modulation without synthetic-agonist artifacts. In vivo ED50 benchmarks (5.7 mg/kg hypolocomotion; 17.5 mg/kg hypothermia) support precise behavioral dosing. Procure ≥98% purity Oleamide to eliminate isomer-contamination variables and ensure batch-to-batch reproducibility across endocannabinoid and lipid-signaling research.

Molecular Formula C18H35NO
Molecular Weight 281.5 g/mol
CAS No. 301-02-0
Cat. No. B013806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleamide
CAS301-02-0
Synonyms9,10-octadecenamide
9-octadecenamide
cis-9,10-octadecenoamide
oleamide
oleic acid amide
oleylamide
oleylamide, (E)-isomer
trans-9,10-octadecenoamide
Molecular FormulaC18H35NO
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)N
InChIInChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-
InChIKeyFATBGEAMYMYZAF-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityINSOL IN WATER;  SOL IN ETHER, HOT ALCOHOL

Oleamide (CAS 301-02-0): An Endogenous Fatty Acid Primary Amide for Neurological and Metabolic Research


Oleamide (cis-9-octadecenamide; CAS 301-02-0) is an endogenous fatty acid primary amide first identified in the cerebrospinal fluid of sleep-deprived animals [1]. It functions as a neuromodulator and signaling lipid, acting primarily as a full agonist at the cannabinoid CB1 receptor (EC50 = 1.64 μM) [2], and also modulates serotonergic systems, inhibits gap junction communication, and activates PPARγ [3].

Why Generic Fatty Acid Amide Substitution Fails to Replicate Oleamide-Specific Pharmacology


While Oleamide shares a basic fatty acid amide structure with compounds like linoleamide and stearamide, direct substitution is not scientifically valid. Oleamide's specific cis-9,10-octadecenamide configuration confers a unique pharmacological profile not found in other primary fatty acid amides. For instance, the trans isomer of oleamide (elaidamide) fails to significantly stimulate CB1 receptor-mediated [35S]GTPγS binding [1]. Furthermore, comparative structure-activity relationship (SAR) studies on gap junction inhibition have shown that Oleamide is the most effective inhibitor among a series of fatty acid primary amides, with its activity being highly dependent on the precise position and cis geometry of its double bond [2]. These data demonstrate that critical differences in molecular geometry translate into distinct, quantifiable differences in biological activity, making the selection of authentic Oleamide (cis-9-octadecenamide) essential for reproducible research outcomes.

Quantitative Evidence Guide for Oleamide (301-02-0): Head-to-Head Comparisons with Endocannabinoids and Structural Analogs


CB1 Receptor Agonist Selectivity: Oleamide vs. Anandamide (AEA) vs. trans-Oleamide

Oleamide is a full and selective agonist at the CB1 receptor, demonstrating functional selectivity over the CB2 receptor. In direct comparative binding assays, Oleamide (ODA) inhibits [3H]CP55,940 binding to human CB1 receptors with a Ki of 8.13 μM [1]. In contrast, it shows only weak, partial inhibition (42.5±7% at 100 μM) of binding to human CB2 receptors, indicating a clear preference for CB1. Functionally, ODA stimulates [35S]GTPγS binding via CB1 with an EC50 of 1.64 μM, achieving maximal stimulation of 188±9% of basal activity at 100 μM [1]. This is in contrast to the prototypical endocannabinoid anandamide (AEA), which exhibits a Ki of 428 nM for CB1 but a higher EC50 of 10.43 μM for [35S]GTPγS binding [1]. Crucially, the trans isomer of oleamide (trans-ODA) fails to significantly stimulate [35S]GTPγS binding at concentrations up to 100 μM, demonstrating the strict requirement for the cis double-bond geometry for CB1 agonist activity [1].

Cannabinoid Receptor Pharmacology Endocannabinoid System G-Protein Coupled Receptor (GPCR) Signaling

PPARγ Activation: Oleamide Compared to Established Synthetic Agonists

Oleamide acts as a weak but direct ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and adipogenesis. In a cell-free ligand competition assay, Oleamide bound to the PPARγ ligand-binding domain, completely displacing a fluorescent ligand with an estimated IC50 of 38 μM [1]. This is in contrast to established synthetic PPARγ agonists like rosiglitazone, which exhibit nanomolar affinity. In a functional cellular assay using 3T3-L1 murine fibroblasts, treatment with Oleamide at 10 and 20 μM induced significant adipogenesis, as measured by Oil Red O uptake [1]. This confirms that Oleamide's PPARγ binding translates into functional transcriptional activation and downstream biological effects, albeit with lower potency than synthetic full agonists.

Nuclear Receptor Pharmacology Metabolic Research Adipogenesis

Behavioral Pharmacology: Differential Potency of Oleamide vs. Anandamide and Δ9-THC

In a comparative in vivo study assessing the classic cannabinoid tetrad of effects, Oleamide exhibited a distinct potency profile compared to both anandamide (AEA) and the phytocannabinoid Δ9-THC. As shown in Table 1, the ED50 values for Oleamide were 5.7 mg/kg for open field ambulation, 18.9 mg/kg for ring immobility, 17.5 mg/kg for hypothermia, and 29.2 mg/kg for hot plate analgesia [1]. These values differ from those of anandamide, which showed ED50s of 3.4, 5.0, 3.6, and 28.0 mg/kg for the same tests, respectively [1]. Notably, Oleamide is less potent than anandamide in reducing ambulation and inducing hypothermia, but more potent in inducing ring immobility. This differential profile indicates that while Oleamide shares cannabinoid-like effects, its in vivo pharmacology is not identical to other endocannabinoids, highlighting its unique role.

Behavioral Pharmacology Cannabinoid Research In Vivo Efficacy

Gap Junction Inhibition: Oleamide is the Prototypical and Most Effective Fatty Acid Amide Inhibitor

Oleamide is a well-established inhibitor of gap junctional intercellular communication (GJIC). In a comprehensive structure-activity relationship (SAR) study, Oleamide was identified as the most effective inhibitor within a class of fatty acid primary amides [1]. While precise IC50 values for GJIC inhibition in specific cell types can vary, the study established that Oleamide is the prototypical compound for this class of inhibitors. The structural requirements for this activity are highly specific; modifications to the cis-9,10-octadecenamide structure, such as saturation (e.g., stearamide), alteration of chain length, or removal of the cis double bond, result in a complete or near-complete loss of GJIC inhibitory activity [1]. For example, the trans isomer (elaidamide) is inactive as a GJIC inhibitor, demonstrating the strict dependence on the cis double-bond geometry [2].

Cell-Cell Communication Gap Junction Pharmacology Connexin Research

Oleamide (CAS 301-02-0) Validated Research and Development Application Scenarios


Investigating CB1 Receptor-Mediated Signaling with an Endogenous Full Agonist

Oleamide is the optimal tool for studying physiological CB1 receptor signaling due to its unique profile as a full, endogenous agonist. Its distinct functional potency (EC50 = 1.64 μM) and efficacy (188±9% of basal stimulation) compared to anandamide (EC50 = 10.43 μM) allow researchers to probe different activation states of the CB1 receptor [1]. The data showing complete inactivity of the trans-isomer provides a critical negative control for studies investigating the stereospecificity of CB1 ligand binding and activation [1].

Modeling Physiological PPARγ Activation in Adipocyte Biology

For studies on adipogenesis and metabolic regulation where a more subtle, physiological activation of PPARγ is required, Oleamide serves as an ideal weak ligand (IC50 = 38 μM) [1]. Unlike potent synthetic agonists like rosiglitazone, which can cause supraphysiological activation and associated side effects, Oleamide allows for the investigation of PPARγ's role in a context that more closely mimics endogenous modulation. Its ability to induce adipogenesis in 3T3-L1 cells at 10-20 μM provides a validated functional assay for this purpose [1].

Definitively Inhibiting Gap Junctional Communication in Cell Biology Assays

Oleamide is the gold-standard chemical tool for blocking gap junction communication (GJIC) in a reversible and structurally specific manner [1]. Its well-defined SAR, which shows a strict requirement for the cis-9,10-octadecenamide structure, makes it the only reliable choice among fatty acid amides for this application [2]. Researchers can confidently use Oleamide to dissect the role of GJIC in processes like astrocyte signaling, myocardial development, and cancer metastasis, knowing that related analogs like stearamide or elaidamide will not produce the same effect [2].

Conducting Comparative In Vivo Studies on Cannabinoid-Like Behavioral Effects

Oleamide is a key compound for comparative in vivo pharmacology studies aimed at differentiating the effects of various endocannabinoids and related lipids. The established ED50 values for Oleamide in the cannabinoid tetrad assays (e.g., 5.7 mg/kg for hypolocomotion, 17.5 mg/kg for hypothermia) provide a quantitative benchmark for experimental design [1]. This allows researchers to select appropriate doses to achieve specific behavioral outcomes and to directly compare the in vivo potency and efficacy of Oleamide with that of Anandamide, 2-AG, and other lipid mediators, furthering the understanding of the complex endocannabinoid system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.